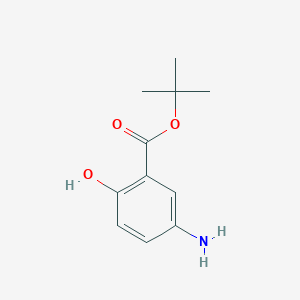
Tert-butyl 5-amino-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-amino-2-hydroxybenzoate is a chemical compound that is part of a broader class of tert-butyl substituted aromatic compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The tert-butyl group is known to impart steric bulk, which can influence the physical, chemical, and biological properties of the molecules to which it is attached.
Synthesis Analysis
The synthesis of tert-butyl substituted aromatic compounds can be achieved through various methods. For instance, the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite has been reported as a regioselective and efficient approach for synthesizing 2-aminobenzophenones . Another method involves the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Additionally, electrochemical techniques have been employed for the synthesis of related compounds, such as 2,3-dihydrobenzofuran-3-ylacetic acids, using methyl 4-tert-butylbenzoate as an electron-transfer mediator .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can be elucidated using various spectroscopic and crystallographic techniques. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by FT-NMR, FT-IR, and single crystal X-ray diffraction, revealing an orthorhombic lattice with specific unit cell parameters and intermolecular interactions . Similarly, the crystal structure of other related compounds has been determined, showing the presence of hydrogen-bonded chains and aggregates .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted aromatic compounds can be diverse. For instance, the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid undergoes decarboxylation upon reaction with iodine and reacts with trimethylsilyl chloride to produce the corresponding trimethylsilyl ether . Electrochemical oxidation of related compounds has been studied, leading to the synthesis of coumestan derivatives through Michael addition and electro-decarboxylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted aromatic compounds are influenced by the presence of the tert-butyl group. The steric bulk of the tert-butyl group can affect the solubility, melting point, and reactivity of these compounds. For example, the synthesis of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties has been reported, and their antioxidant activity was evaluated, indicating significant free-radical scavenging ability . Thermal and crystallographic studies provide insights into the stability and solid-state properties of these compounds .
Applications De Recherche Scientifique
Application 1: Dipeptide Synthesis
- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the synthesis of dipeptides. This involves the use of amino acid ionic liquids (AAILs) for organic synthesis .
- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application 2: Chiral Selective Reduction
- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the chiral selective reduction process .
- Methods of Application: Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened .
- Results or Outcomes: ES-KRED-213 and KRED-P1-H01 were found to be the best ones for targeted biotransformation .
Application 3: Gas Separation Membranes
- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the development of aromatic polyimide membranes for gas separation applications .
- Methods of Application: A set of aromatic copolyimides was obtained by reaction of 4,40-(hexafluoroisopropylidene) diphthalic anhydride (6FDA), and mixtures of the diamines 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB) and 3,5-diamino benzoic acid (DABA). These polymers were characterized and compared with the homopolymer derived from 6FDA and CF3TBAPB .
- Results or Outcomes: All copolyimides showed high molecular weight values and good mechanical properties. The presence of carboxylic groups in these copolymers allowed their chemical crosslinking by reaction with 1,4-butanediol .
Application 4: Synthesis of Mn (III)-salen complex
- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the synthesis of Mn (III)-salen complex .
- Methods of Application: The compound is used as a precursor in the synthesis of the Mn (III)-salen complex .
- Results or Outcomes: The resulting Mn (III)-salen complex can be used in various catalytic reactions .
Application 5: Asymmetric Synthesis
- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the asymmetric synthesis of amino esters .
- Methods of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
- Results or Outcomes: The resulting amino esters can be used in various synthetic applications .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 5-amino-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDXDSXJOWWPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-amino-2-hydroxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

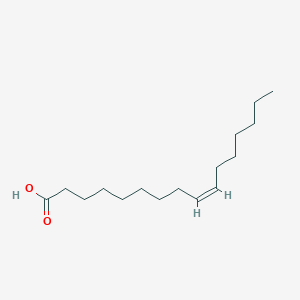
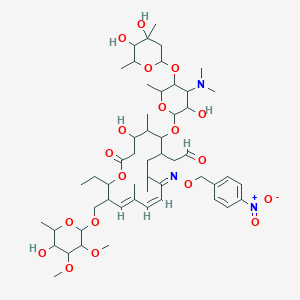
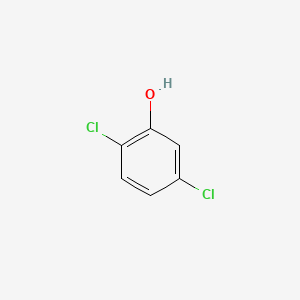
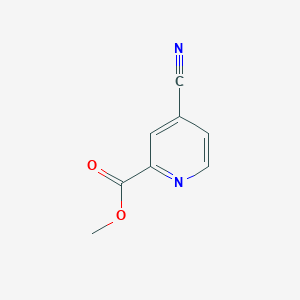
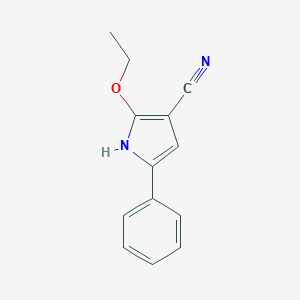
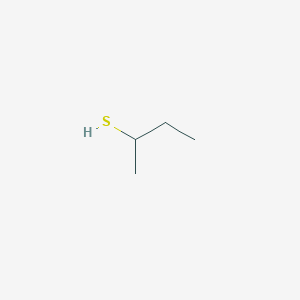
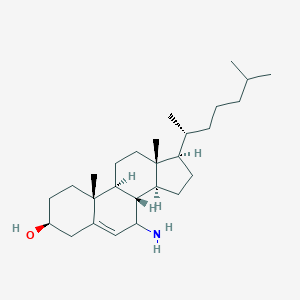
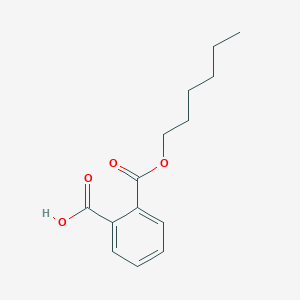
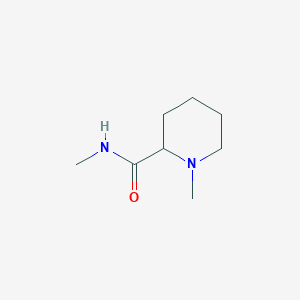
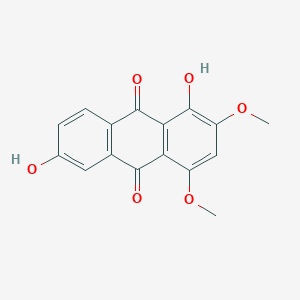
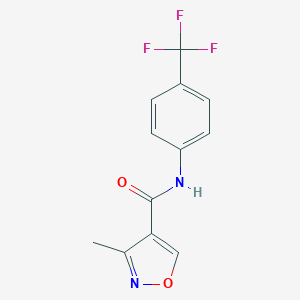
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
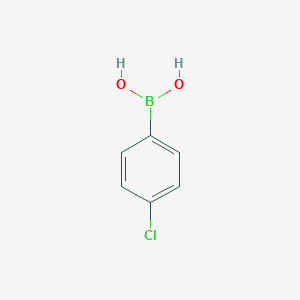
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)